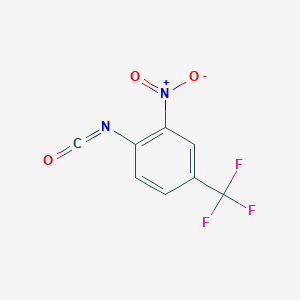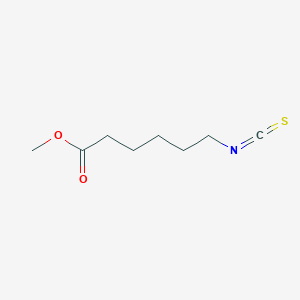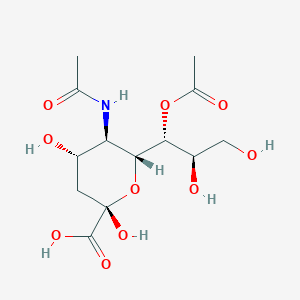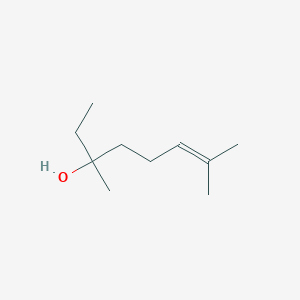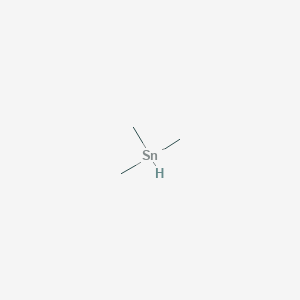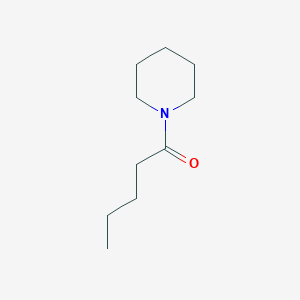
Ac-Phe-Trp-OH
Übersicht
Beschreibung
Ac-Phe-Trp-OH, also known as Ac-F-Trp-OH, is a synthetic peptide that has been used in scientific research for the past few decades. It is a tetrapeptide that is composed of the amino acids acetylphenylalanine, phenylalanine, tryptophan, and hydroxyproline. This compound is a non-proteinogenic amino acid and has unique properties that make it an attractive choice for use in laboratory experiments. The purpose of
Wissenschaftliche Forschungsanwendungen
Nanomedizin und Wirkstoffabgabe
Das Ac-Phe-Trp-OH-Motiv, insbesondere das Phe-Phe-Segment, spielt eine wichtige Rolle bei der Selbstassemblierung von kurzen Peptiden zu Nanostrukturen und Hydrogelen . Diese Strukturen sind in der Nanomedizin von großer Bedeutung und bieten innovative Lösungen für Wirkstoffabgabesysteme. Die einzigartigen physikalisch-chemischen Eigenschaften dieser Nanostrukturen ermöglichen eine gezielte Abgabe von Therapeutika, wodurch die Wirksamkeit möglicherweise erhöht und Nebenwirkungen reduziert werden.
Entwicklung von Biomaterialien
Peptide, die die this compound-Sequenz enthalten, können die Grundlage für Biomaterialien bilden . Diese Materialien können verwendet werden, um Gerüste zu erstellen, die die Geweberegeneration unterstützen, oder als Bestandteil von Biosensoren, die physiologische Veränderungen mit hoher Spezifität und Empfindlichkeit erkennen.
Therapeutische Paradigmen
Die Selbstassemblierungseigenschaften von Peptiden wie this compound führen zu neuen therapeutischen Paradigmen . Sie können zum Beispiel verwendet werden, um Strukturen zu erzeugen, die die extrazelluläre Matrix imitieren und so eine Plattform für Zellwachstum und -differenzierung in der regenerativen Medizin bieten.
Peptid-Stapling
This compound kann an der Peptid-Stapling beteiligt sein, einem Prozess, der Peptide in einer bestimmten Konformation stabilisiert . Diese Stabilisierung kann die Bindungsaffinität und -spezifität des Peptids gegenüber seinem biologischen Ziel verbessern, was es zu einem wertvollen Werkzeug im Design therapeutischer Peptide macht.
Studien zur Protein-Protein-Wechselwirkung
Die eingeschränkte Struktur von Peptiden, die this compound enthalten, kann verwendet werden, um Protein-Protein-Wechselwirkungen zu untersuchen . Diese Wechselwirkungen sind entscheidend für das Verständnis zellulärer Prozesse und können zur Entwicklung von Medikamenten führen, die diese Wechselwirkungen für therapeutische Zwecke modulieren.
Laborreagenzien
Peptide mit der this compound-Sequenz werden als Reagenzien in verschiedenen Laboranwendungen eingesetzt . Sie können helfen, Beziehungen zwischen Proteinen und anderen zellulären Komponenten herzustellen, was für das Verständnis zellulärer Mechanismen und die Entwicklung neuer Behandlungen unerlässlich ist.
Zukünftige Richtungen
The future directions of “Ac-Phe-Trp-OH” and similar peptides could involve further exploration of their therapeutic potential. Peptides are attracting great attention as therapeutics due to their high selectivity, potency, and low toxicity . Moreover, the development of new synthetic strategies for the preparation of unique constrained peptides could open up new possibilities in peptide-based therapeutics .
Wirkmechanismus
Target of Action
Ac-Phe-Trp-OH is a peptide that primarily targets proteins and peptides in the body . The primary targets are the amino acids tryptophan (Trp) and phenylalanine (Phe), which play crucial roles in various biological processes .
Mode of Action
The compound interacts with its targets through a process known as C-H activation stapling . This process involves the formation of a covalent bond between the tryptophan and phenylalanine residues, resulting in unique constrained peptides . This interaction leads to changes in the structure and function of the targeted proteins and peptides .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the key pathways is the tryptophan biosynthetic pathway . The compound’s interaction with tryptophan can influence the production of proteins, hormones, and vitamins . Additionally, the compound’s interaction with phenylalanine can affect protein–protein interactions, which are fundamental in deciphering biological pathways .
Pharmacokinetics
Similar peptides have been shown to have good cell penetrability, stability, thermostability, and drug-like properties . These properties can impact the bioavailability of this compound, influencing its effectiveness in the body.
Result of Action
The result of this compound’s action at the molecular and cellular level is the formation of unique constrained peptides . These peptides have high degrees of specificity in their biological action . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature conditions can affect the compound’s reactivity with glycating carbonyl compounds . Additionally, the presence of other biomolecules can also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
Phenylalanyltryptophan interacts with several enzymes, proteins, and other biomolecules. Tryptophan, one of the components of Ac-Phe-Trp-OH, holds a unique place in biology due to its complex structure and multiple functions . It interacts with multiple other side chains in the protein, thanks to its large and hydrophobic π-electron surface area .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. The indole ring of tryptophan absorbs strongly in the near-ultraviolet wavelength of the spectrum, which forms the basis of measuring A280 as a characteristic assay for proteins .
Metabolic Pathways
Tryptophan, a component of this compound, is involved in the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from these pathways include serotonin, melatonin, kynurenine, and kynurenic acid .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOQFHEONRKLI-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



